molecular formula C12H14N2O10 B7881561 2,4-Dinitrophenyl beta-d-glucopyranoside

2,4-Dinitrophenyl beta-d-glucopyranoside

Cat. No. B7881561
M. Wt: 346.25 g/mol
InChI Key: XAJUPNGKLHFUED-RMPHRYRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dinitrophenyl beta-d-glucopyranoside is a useful research compound. Its molecular formula is C12H14N2O10 and its molecular weight is 346.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dinitrophenyl beta-d-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitrophenyl beta-d-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzyme Catalysis Studies : It's used in studying the active sites and catalytic mechanisms of enzymes like exoglucanases and glycosidases. For instance, an exoglucanase from Cellulomonas fimi utilizes substituted phenyl β-glucosides, including 2,4-Dinitrophenyl β-D-glucopyranoside, revealing insights into enzyme inactivation and the identification of active site nucleophiles like glutamic acid residues (Tull et al., 1991).

  • Understanding Glycoside Reactivity : Research on the effects of acetal protection groups on glycosyl transfer used molecules like 2,4-Dinitrophenyl β-D-glucopyranoside to understand the deactivating effect of these groups. This helps in comprehending both torsional and electronic effects on glycoside hydrolysis (Jensen et al., 2004).

  • Synthesis of Probes for Enzyme Mechanisms : In the synthesis of probes to understand the mechanisms of enzymes like hen egg white lysozyme, 2,4-Dinitrophenyl β-D-glucopyranoside derivatives have been used. These studies contribute to the understanding of enzyme-substrate interactions and reaction kinetics (Vocadlo & Withers, 2005).

  • Role in Glycoside Hydrolysis : The compound is also used in the exploration of glycoside hydrolysis mechanisms. For instance, studies on glycopyranosyl cations and the spontaneous hydrolyses of 2,4-Dinitrophenyl glycopyranosides provide insights into hydrolysis processes, including the intermediacy of glycopyranosyl cations in certain reactions (Cocker & Sinnott, 1975).

  • Investigating Sugar Substituents Effects : Research on the effects of sugar substituents in glycoside hydrolysis used monosubstituted 2,4-dinitrophenyl β-D-glycopyranosides. This study helps in understanding the role of field effects on electron-deficient transition states in hydrolysis rates (Namchuk et al., 2000).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJUPNGKLHFUED-RMPHRYRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrophenyl-b-d-glucopyranoside

CAS RN

25775-97-7
Record name 2,4-Dinitrophenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25775-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.